molecular formula C10H17BrClF3O B14271738 3-Nonanol, 2-bromo-2-chloro-1,1,1-trifluoro-3-methyl- CAS No. 141583-90-6

3-Nonanol, 2-bromo-2-chloro-1,1,1-trifluoro-3-methyl-

Cat. No.: B14271738
CAS No.: 141583-90-6
M. Wt: 325.59 g/mol
InChI Key: ZTYVNUKJICCEPI-UHFFFAOYSA-N
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Description

3-Nonanol, 2-bromo-2-chloro-1,1,1-trifluoro-3-methyl- is an organic compound that belongs to the class of halogenated alcohols This compound is characterized by the presence of bromine, chlorine, and fluorine atoms, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nonanol, 2-bromo-2-chloro-1,1,1-trifluoro-3-methyl- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the halogenation of 3-Nonanol, followed by the introduction of trifluoromethyl groups. The reaction conditions often require the use of strong halogenating agents such as bromine and chlorine, as well as catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product. The use of automated systems and stringent quality control measures ensures the consistency and purity of the compound produced.

Chemical Reactions Analysis

Types of Reactions

3-Nonanol, 2-bromo-2-chloro-1,1,1-trifluoro-3-methyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into less halogenated derivatives.

    Substitution: Nucleophilic substitution reactions can replace the halogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

3-Nonanol, 2-bromo-2-chloro-1,1,1-trifluoro-3-methyl- has several scientific research applications:

    Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Nonanol, 2-bromo-2-chloro-1,1,1-trifluoro-3-methyl- involves its interaction with specific molecular targets and pathways. The presence of halogen atoms allows the compound to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways are subjects of ongoing research, aiming to elucidate the compound’s effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-2-chloro-1,1,1-trifluoroethane: A halogenated compound with similar functional groups but a different carbon backbone.

    3-Bromo-1,1,1-trifluoro-2-propanol: Another halogenated alcohol with comparable chemical properties.

Uniqueness

3-Nonanol, 2-bromo-2-chloro-1,1,1-trifluoro-3-methyl- is unique due to its specific combination of halogen atoms and the nonanol backbone

Properties

CAS No.

141583-90-6

Molecular Formula

C10H17BrClF3O

Molecular Weight

325.59 g/mol

IUPAC Name

2-bromo-2-chloro-1,1,1-trifluoro-3-methylnonan-3-ol

InChI

InChI=1S/C10H17BrClF3O/c1-3-4-5-6-7-8(2,16)9(11,12)10(13,14)15/h16H,3-7H2,1-2H3

InChI Key

ZTYVNUKJICCEPI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)(C(C(F)(F)F)(Cl)Br)O

Origin of Product

United States

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